
Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride: is a chemical compound known for its unique structure and potential applications in various fields. The compound features an adamantyl group, which is a bulky, rigid structure derived from adamantane, attached to a phenyl ring, which is further connected to a picolinamide moiety. This combination of structural elements imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride typically involves the adamantylation of picolinamide derivatives. One common method includes the reaction of 1-adamantyl nitrate with picolinamide in the presence of sulfuric acid. This reaction generates a carbocation intermediate from the adamantyl nitrate, which then reacts with the nitrogen-containing nucleophile in picolinamide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as aluminum triflate under microwave irradiation can further improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while reduction can produce adamantyl alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride is used as a precursor for the synthesis of various functionalized adamantane derivatives.
Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly those involving hydrophobic and steric effects. It has been investigated for its potential as a molecular probe in biochemical assays and as a building block for designing bioactive molecules .
Medicine: In medicine, derivatives of this compound have shown promise as antiviral agents. The adamantyl group is known for its antiviral activity, and incorporating it into picolinamide derivatives can enhance the compound’s efficacy against certain viral infections .
Industry: Industrially, the compound is used in the development of advanced materials, including polymers and nanomaterials. Its rigid structure and chemical stability make it suitable for applications requiring durable and high-performance materials .
Mecanismo De Acción
The mechanism of action of Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride involves its interaction with specific molecular targets. The adamantyl group can interact with hydrophobic pockets in proteins, while the picolinamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit viral replication is attributed to its interference with viral enzymes and the disruption of viral assembly processes .
Comparación Con Compuestos Similares
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-adamantyl derivatives of picolinamide
Comparison: Compared to these similar compounds, Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride stands out due to its unique combination of an adamantyl group with a picolinamide moiety. This structural arrangement imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns. Additionally, the presence of the phenyl ring provides opportunities for further functionalization, making it a versatile compound for various applications .
Propiedades
Número CAS |
61876-33-3 |
|---|---|
Fórmula molecular |
C22H25ClN2O |
Peso molecular |
368.9 g/mol |
Nombre IUPAC |
N-[4-(1-adamantyl)phenyl]pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O.ClH/c25-21(20-3-1-2-8-23-20)24-19-6-4-18(5-7-19)22-12-15-9-16(13-22)11-17(10-15)14-22;/h1-8,15-17H,9-14H2,(H,24,25);1H |
Clave InChI |
VKPRKCGDSCIPPF-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=N5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


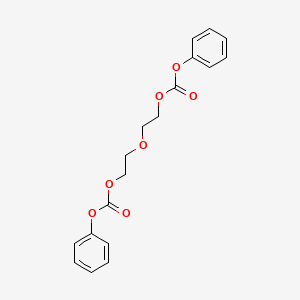
![2-[(4-Methoxyphenyl)amino]-2-phenylcyclohexanone](/img/structure/B14156234.png)
![Bicyclo[2.2.0]hexane](/img/structure/B14156240.png)
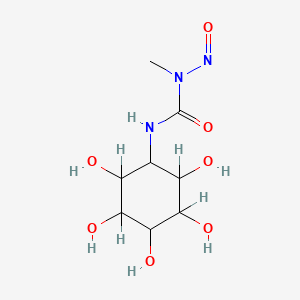
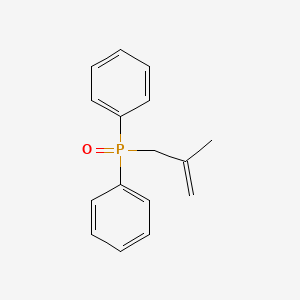

![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate](/img/structure/B14156261.png)
![3-(furan-2-yl)-6-(2-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14156263.png)
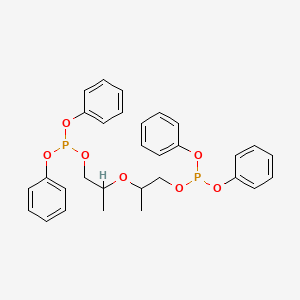
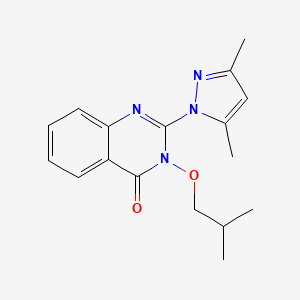
![Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-](/img/structure/B14156289.png)
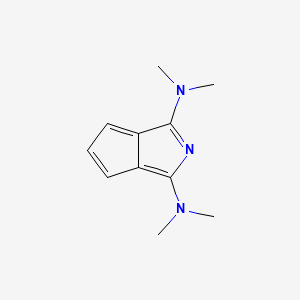
![11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14156306.png)
![3-(4-methylbenzyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14156313.png)
